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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and answers to frequently asked
guestions regarding the Eprodisate Phase 3 clinical trials for the treatment of Amyloid A (AA)
amyloidosis. The content is intended to assist researchers in understanding the trial design,
outcomes, and potential implications for future drug development in this area.

Frequently Asked Questions (FAQS)

Q1: What was the primary endpoint of the confirmatory Eprodisate Phase 3 trial, and was it
met?

Al: The primary efficacy endpoint of the confirmatory Phase 3 study was to assess the slowing
of renal function decline in patients with AA amyloidosis. The trial did not meet this primary
endpoint.[1]

Q2: What was the mechanism of action for Eprodisate?

A2: Eprodisate is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[2] It
was designed to competitively bind to GAG binding sites on the Serum Amyloid A (SAA)
protein, an acute-phase reactant protein.[3][4] This binding was intended to inhibit the
polymerization of SAA fragments into amyloid fibrils and prevent their deposition in tissues,
thereby slowing organ damage, particularly in the kidneys.[3][5][6]
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Q3: Were there any positive outcomes from the earlier Phase I/l trial for Eprodisate?

A3: Yes, the initial Phase II/11l trial demonstrated some evidence of effectiveness. It showed a
42% reduction in the risk of worsening renal function or death, with a hazard ratio of 0.58 (95%
C1 0.37 - 0.93; p=0.02).[6] The mean rate of decline in creatinine clearance was slower in the
eprodisate group (-10.9 ml/min/1.73m?2) compared to the placebo group (-15.6 ml/min/1.73m2)
(p=0.02).[6][7] However, the FDA issued an "approvable letter" indicating that an additional
efficacy trial would be necessary for approval.[2][8]

Q4: What were the key inclusion criteria for the Eprodisate Phase 3 trials?

A4: Key inclusion criteria for the trials included patients with tissue-diagnosed AA amyloidosis,
confirmed by Congo red staining and anti-AA antibody reactivity.[6] Patients also needed to
have kidney involvement, defined by either significant proteinuria (>1g/day) or reduced
creatinine clearance (<60ml/min).[6][9]

Q5: What was the dosing regimen for Eprodisate in the confirmatory Phase 3 trial?

A5: In the confirmatory Phase 3 study, patients were randomized to receive either an 800mg
dose of Eprodisate twice daily or a placebo.[1] In the earlier Phase II/IlI trial, the dosage was
adjusted based on renal function, with patients receiving 800mg, 1600mg, or 2400mg per day
in two divided doses.[6][10]

Q6: What is the current regulatory status of Eprodisate (Kiacta)?

A6: Eprodisate (brand name Kiacta) is not FDA approved.[2] Following the initial Phase II/1lI
trial, the FDA issued an approvable letter requesting an additional efficacy trial.[8] The
subsequent confirmatory Phase 3 trial did not meet its primary endpoint, and marketing
applications in the United States, European Union, and Switzerland were withdrawn.[1][11]

Troubleshooting Guide for Experimental Design

This section addresses potential questions and issues that may arise when designing similar
clinical trials based on the experience with Eprodisate.

Issue 1: Defining a robust primary endpoint for a slowly progressing disease like AA
amyloidosis.
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e Analysis: The Eprodisate trials used a composite endpoint of renal function decline or death.
[7]1[12] While clinically relevant, the rate of events might be slow, requiring a long and large
trial to demonstrate a statistically significant effect. The confirmatory Phase 3 study was an
event-driven trial that lasted 5 years to reach its target of 120 patient events.[1]

 Recommendation: Consider alternative or additional endpoints that may be more sensitive to
changes over a shorter duration. These could include biomarkers of renal injury or amyloid
load. However, the Eprodisate trial did not find a significant difference in the change in urine
protein loss or abdominal fat amyloid content.[6]

Issue 2: Patient heterogeneity in baseline characteristics and underlying inflammatory
conditions.

e Analysis: In the initial Phase II/ll trial, there were some imbalances between the treatment
and placebo groups. For instance, the placebo group had a higher median serum creatinine
level, and the eprodisate group had a higher incidence of chronic infections.[12] Such
imbalances can confound the interpretation of the results.

o Recommendation: Implement stringent stratification criteria at randomization to ensure a
balanced distribution of key prognostic factors, such as the type and activity of the underlying
inflammatory disease, baseline renal function, and SAA levels.

Issue 3: The impact of standard of care and concomitant medications.

e Analysis: The primary treatment for AA amyloidosis is to control the underlying inflammatory
condition to reduce SAA production.[3][4] The effectiveness of these treatments can vary and
may influence the progression of renal disease, potentially masking the effect of an
investigational drug. In the Eprodisate trials, treatment of the underlying inflammatory
disease was determined by the patient's physician.[10][12]

o Recommendation: Standardize the guidelines for the management of the underlying
inflammatory disease as much as possible within the trial protocol. Document all concomitant
medications and their dosages meticulously to allow for subgroup analyses.

Data Presentation

Table 1: Key Efficacy Endpoints from the Initial Eprodisate Phase II/Ill Trial
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. Eprodisate Hazard Ratio

Endpoint Placebo Group p-value
Group (95% CI)

Primary

Composite

Endpoint
27% (24/89) 40% (38/94) 0.58 (0.37 - 0.93) 0.02

(Worsened

Renal Function
or Death)

Progression to
End-Stage Renal 7 patients 13 patients 0.54 (0.22-1.37) 0.20
Disease (ESRD)

Mortality 5 deaths 5 deaths 0.95(0.27-3.29) 0.94

Data sourced from multiple reports on the trial results.[6][7][13]

Table 2: Change in Creatinine Clearance from the Initial Eprodisate Phase II/Ill Trial

Parameter Eprodisate Group Placebo Group p-value

Mean Slope of
Change in CrClI

) -10.9 (£5.1) -15.6 (¢4.1) 0.02
(ml/min/1.73m2 per

year)

Data sourced from published trial results.[6][7]

Experimental Protocols

Protocol: Initial Phase 11/11l Clinical Trial Design

o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]

o Patient Population: 183 patients with biopsy-proven AA amyloidosis and kidney involvement.
[71[13]
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e Randomization: Patients were randomly assigned to receive either eprodisate or a placebo.

[7]

o Treatment: Eprodisate was administered orally twice daily for 24 months. Dosages were
adjusted based on baseline creatinine clearance.[10]

» Primary Endpoint: A composite endpoint assessing renal function or death. Worsening renal
function was defined as a doubling of serum creatinine, a 50% or more reduction in
creatinine clearance, or progression to end-stage renal disease.[7][12]

o Follow-up: Patients were followed every four months for a total of two years.[10][12]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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